molecular formula C14H11F3N2O2 B11781605 2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one

2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one

Cat. No.: B11781605
M. Wt: 296.24 g/mol
InChI Key: GECCSCOUJAXBHM-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one is a heterocyclic compound that features a pyrano[3,4-D]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde and 2-amino-3-cyano-4H-pyran.

    Cyclization Reaction: The key step involves the cyclization of 4-(Trifluoromethyl)benzaldehyde with 2-amino-3-cyano-4H-pyran under basic conditions to form the pyrano[3,4-D]pyrimidine core.

    Hydrogenation: The final step involves the hydrogenation of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure hydrogenation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the pyrano[3,4-D]pyrimidine core.

    Reduction: Dihydro derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Biology: It is studied for its antiviral properties, particularly against RNA viruses.

    Medicine: The compound shows promise as an anti-inflammatory agent, potentially useful in treating inflammatory diseases.

    Industry: It is used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and inflammation.

    Pathways Involved: It inhibits key signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[1,5-C]pyrimidine: Known for its anticancer and antiviral properties.

    Pyrimidinamine Derivatives: These compounds also exhibit significant biological activities, including neuroprotection and anti-inflammatory effects.

Uniqueness

2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrano[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-7-21-6-5-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)

InChI Key

GECCSCOUJAXBHM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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